molecular formula C12H26ClN B1491320 3-(3-Ethylpentyl)piperidine hydrochloride CAS No. 1824049-84-4

3-(3-Ethylpentyl)piperidine hydrochloride

Cat. No.: B1491320
CAS No.: 1824049-84-4
M. Wt: 219.79 g/mol
InChI Key: VCLLRNGJYKRXQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethylpentyl)piperidine hydrochloride is a chemical compound that belongs to the family of piperidine compounds. It has a molecular formula of C12H26ClN and a molecular weight of 219.79 g/mol . This product is not intended for human or veterinary use and is primarily used for research.


Synthesis Analysis

Piperidine derivatives can be synthesized via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields . Other methods for the synthesis of piperidines have been reported, including the N-heterocyclization of primary amines with diols , and the intramolecular amination of organoboronates .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring with an ethylpentyl group attached to one of the carbon atoms . The piperidine ring system is one of the most regular motifs found in many naturally occurring alkaloids .

Scientific Research Applications

Therapeutic Applications in Neurological Conditions

Piperidine derivatives, such as donepezil, a central acetylcholinesterase inhibitor, have shown significant benefits in treating Alzheimer's disease. Donepezil improves cognition, global function, and activities of daily living in patients with Alzheimer's disease, demonstrating potential therapeutic benefits for other neurological conditions as well (Román & Rogers, 2004).

Chemical and Pharmacological Diversity

Piperidine alkaloids from Pinus and related genera have been identified as components with considerable medicinal importance, demonstrating a broad range of therapeutic applications. These findings suggest the potential for piperidine derivatives, including 3-(3-Ethylpentyl)piperidine hydrochloride, in drug research and development (Singh et al., 2021).

Role in Drug Design and Discovery

Piperazine and piperidine derivatives play a significant role in the design of new drugs due to their versatile pharmacological profiles. These derivatives have been involved in creating drugs with antipsychotic, anti-inflammatory, and anticancer properties, highlighting the importance of piperidine structures in medicinal chemistry (Rathi et al., 2016).

Biological Activities and Applications

Essential oils from Piper species have been studied for their biological activities, including antimicrobial, antiprotozoal, and cytotoxic effects against various cancer cell lines. This research underlines the potential of piperidine compounds in developing natural and alternative sources to treat human diseases (da Silva et al., 2017).

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemical Analysis

Biochemical Properties

3-(3-Ethylpentyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The compound’s interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects. Additionally, this compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular functions.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound may impact gene expression by interacting with transcription factors or epigenetic modifiers, leading to alterations in the expression of specific genes involved in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes or receptors, leading to conformational changes that either inhibit or activate their activity . For example, its interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular functions . At higher doses, it can cause toxic or adverse effects, including organ dysfunction and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes biotransformation through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. Enzymes such as cytochrome P450s, flavin-containing monooxygenases, and UDP-glucuronosyltransferases play key roles in the metabolism of this compound. These metabolic pathways can influence the compound’s pharmacokinetics, bioavailability, and overall biological effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it may bind to specific proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can affect its biological activity and therapeutic potential. For example, its accumulation in specific tissues such as the liver or brain may enhance its effects on those organs.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also be influenced by its chemical properties, such as its hydrophobicity or charge, which affect its ability to cross cellular membranes and reach specific intracellular sites.

Properties

IUPAC Name

3-(3-ethylpentyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N.ClH/c1-3-11(4-2)7-8-12-6-5-9-13-10-12;/h11-13H,3-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLLRNGJYKRXQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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